4-(2-Hydroxyethyl)thiomorpholin-3-one
Description
4-(2-Hydroxyethyl)thiomorpholin-3-one (CAS 88620-20-6) is a sulfur-containing heterocyclic compound with the molecular formula C₆H₁₁NO₂S and a molecular weight of 161.22 g/mol . Its structure comprises a thiomorpholinone core (a six-membered ring containing sulfur and oxygen) substituted with a 2-hydroxyethyl group at position 4. Key features include:
- Functional groups: A ketone (C=O), thioether (C-S-C), and hydroxyl (-OH) group.
- Physicochemical properties: One hydrogen bond donor and three hydrogen bond acceptors, suggesting moderate polarity .
Properties
CAS No. |
88620-20-6 |
|---|---|
Molecular Formula |
C6H11NO2S |
Molecular Weight |
161.22 g/mol |
IUPAC Name |
4-(2-hydroxyethyl)thiomorpholin-3-one |
InChI |
InChI=1S/C6H11NO2S/c8-3-1-7-2-4-10-5-6(7)9/h8H,1-5H2 |
InChI Key |
ZXAWOADUYSLPKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC(=O)N1CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives, including hydroxyethyl-substituted heterocycles and amines. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Heterocycle Core Differences: Thiomorpholinone vs. Morpholine/Piperazine: The sulfur atom in thiomorpholinone increases lipophilicity compared to oxygen/nitrogen-containing morpholine or piperazine derivatives. This affects solubility and reactivity; e.g., HEPES’s sulfonic acid group enhances water solubility and buffering capacity, while this compound’s thioether and ketone may favor membrane permeability . Xanthine (Etophylline): The purine core of etophylline enables adenosine receptor antagonism, a property absent in thiomorpholinone derivatives .
Functional Group Impact: The hydroxyethyl group in all compounds enhances hydrophilicity. However, its position and secondary functional groups dictate applications. For example, diethanolamine’s linear structure and dual -OH groups make it a versatile surfactant, whereas 4-(2-Hydroxyethyl)morpholine’s cyclic structure reduces flexibility, favoring use as a solvent .
Biological and Industrial Relevance: HEPES: Widely used in cell culture due to its non-reactive sulfonic acid buffer system . this compound: Limited commercial availability suggests niche research applications, such as enzyme inhibition studies or prodrug design .
Research Findings and Implications
- Solubility: Thiomorpholinone derivatives generally exhibit lower aqueous solubility than HEPES or diethanolamine due to their sulfur-containing hydrophobic cores .
- Reactivity: The ketone in this compound may participate in nucleophilic additions, unlike the sulfonic acid in HEPES or the amine groups in diethanolamine .
- Toxicity: Diethanolamine shows moderate aquatic toxicity, whereas thiomorpholinone derivatives lack extensive ecotoxicological data, warranting further study .
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